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molecular formula C7H10O4 B8765863 Methyl prop-2-enoate; prop-2-enoic acid CAS No. 25302-81-2

Methyl prop-2-enoate; prop-2-enoic acid

Cat. No. B8765863
M. Wt: 158.15 g/mol
InChI Key: MYSWGNHLJGOCPT-UHFFFAOYSA-N
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Patent
US06984482B2

Procedure details

9 g of acrylic acid, 1 g of methyl acrylate, 50 g of isobutyl methyl ketone, 50 g of propylene glycol methyl ether acetate and 3.0 g of AIBN were combined and heated to about 67° C. for 3 hours under an inert atmosphere (e.g., nitrogen gas). The precipitated polymer was washed with ethyl ether and vacuum dried to obtain pure poly(acrylic acid/methyl acrylate) resin (weight average molecular weight: 7200, yield: 54%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
50 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O:10][CH3:11])(=[O:9])[CH:7]=[CH2:8].C(OC(C)COC)(=O)C.CC(N=NC(C#N)(C)C)(C#N)C>CC(CC(C)C)=O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O:10][CH3:11])(=[O:9])[CH:7]=[CH2:8] |f:5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)OC(COC)C
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Five
Name
Quantity
50 g
Type
solvent
Smiles
CC(=O)CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The precipitated polymer was washed with ethyl ether and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O.C(C=C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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